3-(4-Fluorophenyl)thiophene
Overview
Description
3-(4-Fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of a fluorophenyl group attached to the thiophene ring at the 3-position. Thiophenes are known for their stability and interesting electronic properties, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
3-(4-Fluorophenyl)thiophene (FPT) is a compound that has been studied for its electrochemical properties .
Mode of Action
The mode of action of FPT involves its interaction with other compounds during the process of copolymerization . For instance, FPT can be electrochemically copolymerized with 3,4-ethylenedioxythiophene (EDOT) in acetonitrile containing 0.1 M tetrabutylammonium tetrafluoroborate as a supporting electrolyte . This process is achieved by direct anodic oxidation of the monomer mixtures on platinum or stainless steel electrodes .
Biochemical Pathways
The copolymerization of fpt and edot results in a material that possesses the advantages of both poly(this compound) (pfpt) and poly(3,4-ethylenedioxythiophene) (pedot), such as good electrochemical behaviors, high conductivity, and excellent ambient stability .
Result of Action
The result of FPT’s action is the formation of a copolymer with desirable properties such as good electrochemical behaviors, high conductivity, and excellent ambient stability . These properties make the resulting copolymer a potentially useful material in various applications, including the development of type III supercapacitors .
Action Environment
The action of FPT can be influenced by various environmental factors. For instance, the copolymerization of FPT and EDOT is carried out in acetonitrile, a polar aprotic solvent . The presence of a supporting electrolyte, tetrabutylammonium tetrafluoroborate, also plays a crucial role in the process . Furthermore, the type of electrode used (platinum or stainless steel) can influence the outcome of the copolymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 4-fluorophenylboronic acid and 3-bromothiophene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like ethanol .
Another method involves the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with fluorine gas at low temperatures can yield fluorinated thiophenes, although this process requires careful control due to the high reactivity of fluorine .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly suitable for large-scale production due to its mild reaction conditions and high yields. Additionally, electrochemical methods can be employed to synthesize thiophene derivatives, offering advantages such as simplicity and the ability to generate the polymer directly on the electrode .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of organic semiconductors, light-emitting diodes, and other electronic materials
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)thiophene
- 3-(4-Cyanophenyl)thiophene
- 3-(4-Methylsulfonylphenyl)thiophene
Comparison
3-(4-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. For example, the fluorine atom can enhance the compound’s thermal stability and influence its reactivity in various chemical reactions. In contrast, 3-(4-Nitrophenyl)thiophene and 3-(4-Cyanophenyl)thiophene have different substituents that affect their electronic properties and reactivity in distinct ways .
Properties
IUPAC Name |
3-(4-fluorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUBJDINSHIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
153312-51-7 | |
Record name | Thiophene, 3-(4-fluorophenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153312-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70428358 | |
Record name | 3-(4-fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119492-73-8 | |
Record name | 3-(4-fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(4-Fluorophenyl)thiophene (FPT) suitable for electrochemical applications?
A1: FPT exhibits several properties that make it attractive for electrochemical applications:
- Reversible Redox Behavior: FPT can be both oxidized (p-doped) and reduced (n-doped) reversibly, a crucial characteristic for charge storage devices like supercapacitors. []
- High Charge Density: FPT exhibits the ability to be doped to high charge densities, contributing to increased energy storage capacity. []
- Electrochemical Polymerization: FPT can be readily electropolymerized, forming conductive polymer films on various substrates. This process is essential for creating functional electrodes. [, , , ]
Q2: How does the fluorine atom in FPT influence its electrochemical properties?
A: While the fluorine atom doesn't directly participate in resonance with the thiophene backbone, it significantly impacts FPT's n-doping ability. This enhanced n-doping is attributed to potential electron-withdrawing effects from the fluorine atom, facilitating electron transfer reactions from the polymer backbone. []
Q3: What are the advantages of using this compound in supercapacitors compared to other conducting polymers like polythiophene or poly(3-methylthiophene)?
A3: Compared to other common conducting polymers, FPT offers some distinct advantages for supercapacitor applications:
- Enhanced n-Doping: FPT displays superior n-doping capabilities compared to polythiophene or poly(3-methylthiophene), leading to higher charge storage capacity. []
- Wider Potential Window: The improved n-doping in FPT enables its use in a wider electrochemical potential window, contributing to higher energy densities in supercapacitors. [, , ]
Q4: How does the choice of electrolyte affect the electrochemical performance of Poly(this compound) (PFPT)?
A4: The electrolyte plays a crucial role in the performance of PFPT-based electrochemical devices:
- Anion Size and Doping: Larger anions like trifluoromethanesulfonate (CF3SO3-) facilitate n-doping in PFPT compared to smaller anions like tetrafluoroborate (BF4-). [, , , ]
- Ionic Conductivity: Electrolytes with high ionic conductivity, such as those based on acetonitrile, improve the rate capabilities and power densities of PFPT-based devices. [, ]
Q5: What strategies can improve the performance of PFPT in electrochemical capacitors?
A5: Researchers have explored various approaches to enhance the performance of PFPT in supercapacitors:
- Morphology Control: Fabricating PFPT with high surface area morphologies, such as porous structures or nanofibers, can enhance ion transport and charge storage. [, , ]
- Composite Formation: Combining PFPT with other materials like carbon nanotubes or metal oxides can improve conductivity, stability, and overall performance. [, , ]
- Electrolyte Optimization: Using electrolytes with high ionic conductivity and suitable anion size can significantly impact the doping/dedoping processes and overall device performance. [, , , ]
Q6: What are the limitations of using PFPT in electrochemical applications?
A6: Despite its advantages, PFPT has some limitations:
- Stability Issues: PFPT can exhibit degradation upon extended cycling, especially at high potentials, which can limit its long-term performance. [, ]
Q7: Has PFPT been used in any prototype electrochemical devices?
A: Yes, researchers have successfully fabricated prototype supercapacitor cells using PFPT as the active electrode material. These prototypes demonstrate the potential of PFPT for high-performance energy storage applications. []
Q8: What analytical techniques are used to characterize PFPT and its electrochemical properties?
A8: Several techniques are employed to study PFPT:
- Electrochemical Methods: Cyclic voltammetry (CV) is extensively used to assess the redox behavior, charge storage capacity, and cycling stability of PFPT films. [, , , , ]
- Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FTIR) helps analyze the chemical structure and doping-induced changes in PFPT. [, , ] UV-Vis spectroscopy provides insights into the electronic properties and bandgap of the polymer. []
- Microscopy: Scanning electron microscopy (SEM) is used to visualize the morphology and surface features of PFPT films. [, , , , ]
- Elemental Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) provide information about the elemental composition and doping-induced changes in PFPT. []
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